molecular formula C18H14Cl2N2O2S2 B2928028 4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine CAS No. 338960-55-7

4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine

Cat. No.: B2928028
CAS No.: 338960-55-7
M. Wt: 425.34
InChI Key: XLRIHSMNHVKKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of chlorophenyl groups attached to both sulfanyl and sulfonyl functionalities, which are further connected to a pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 2-methylpyrimidine with chlorophenyl derivatives.

    Introduction of Sulfanyl and Sulfonyl Groups: The introduction of sulfanyl and sulfonyl groups can be achieved through nucleophilic substitution reactions. For example, 3-chlorophenylthiol and 4-chlorophenylsulfonyl chloride can be used as reagents to introduce the respective groups onto the pyrimidine ring.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to sulfides under specific conditions.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl Phenyl Ether: Shares the chlorophenyl group but differs in its ether linkage.

    4-Chlorobenzophenone: Contains a chlorophenyl group attached to a ketone.

    3-((4-Chlorophenyl)imino)methylphenol: Contains a chlorophenyl group attached to an imine and phenol.

Uniqueness

4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine is unique due to its combination of sulfanyl and sulfonyl groups attached to a pyrimidine ring

Properties

IUPAC Name

4-(3-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfonylmethyl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S2/c1-12-21-15(11-26(23,24)17-7-5-13(19)6-8-17)10-18(22-12)25-16-4-2-3-14(20)9-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRIHSMNHVKKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC2=CC(=CC=C2)Cl)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.